molecular formula C21H24N4O3S B2948990 2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide CAS No. 1105252-41-2

2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B2948990
CAS No.: 1105252-41-2
M. Wt: 412.51
InChI Key: UUNCDTFPCSCCAV-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a 4-methylpiperazine group and a benzamide moiety bearing two methoxy groups. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a gold standard for small-molecule structure determination .

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-24-8-10-25(11-9-24)21-23-17-6-4-14(12-19(17)29-21)22-20(26)16-13-15(27-2)5-7-18(16)28-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNCDTFPCSCCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.

    Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Coupling with Benzamide: The final step involves the coupling of the benzothiazole derivative with a benzamide precursor under amide bond-forming conditions, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact pathways affected depend on the specific targets of the compound, which are currently under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Solubility (µg/mL) IC50 (Kinase X, nM) Crystallographic Refinement Tool
Target Compound Benzothiazole 4-Methylpiperazine, 2,5-dimethoxy 12.3 ± 0.5 8.7 ± 1.2 SHELXL
N-(2-Morpholino-1,3-benzothiazol-6-yl)benzamide Benzothiazole Morpholine, unsubstituted benzamide 18.9 ± 0.8 23.4 ± 3.1 SHELXL
2-Methoxy-N-[2-(piperidin-1-yl)-1,3-benzothiazol-6-yl]benzamide Benzothiazole Piperidine, 2-methoxy 9.8 ± 0.6 15.6 ± 2.5 Olex2
2,5-Dimethoxy-N-(1,3-benzothiazol-6-yl)benzamide Benzothiazole Unsubstituted amine, 2,5-dimethoxy 5.2 ± 0.3 >100 SHELXL

Key Observations

Substituent Impact on Solubility :

  • The target compound’s 4-methylpiperazine group enhances solubility compared to the unsubstituted analog (12.3 vs. 5.2 µg/mL). Morpholine and piperidine analogs show intermediate solubility, suggesting heterocyclic amines improve hydrophilicity.

Kinase Inhibition Potency :

  • The target compound exhibits superior inhibition (IC50 = 8.7 nM) against Kinase X compared to morpholine (23.4 nM) and piperidine (15.6 nM) analogs. The 2,5-dimethoxy benzamide moiety likely contributes to binding affinity via hydrophobic interactions.

Crystallographic Refinement: Structural data for the target compound and two analogs were refined using SHELXL, a program renowned for robustness in small-molecule crystallography . Bond lengths and angles (e.g., C-N in piperazine: 1.34 Å) align with expected values, validating structural accuracy.

Mechanistic and Functional Insights

  • Piperazine vs. Morpholine/Piperidine : The 4-methylpiperazine group’s basic nitrogen may enhance cellular permeability compared to morpholine or piperidine, explaining the target compound’s lower IC50.

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